2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid

Drug Design ADME Prediction Physicochemical Profiling

Researchers needing a defined oxopyrazine scaffold for SAR exploration often face supply inconsistencies. This compound resolves that with a specific 3-methoxy substitution and N1-acetic acid moiety, providing a reliable starting point for chemical elaboration. • Purity: 98% (HPLC), ensuring reproducible results in medicinal chemistry campaigns. • Physicochemical Profile: XLogP3 -0.5, TPSA 79.2 Ų - ideal for modulating drug-like properties. • Application: Validated as a negative control in target-based assays and input for molecular docking studies. Sourced from ISO-certified facilities; shipped under ambient conditions as a non-hazardous material.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 1708401-62-0
Cat. No. B11909417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid
CAS1708401-62-0
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CN(C1=O)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-13-6-7(12)9(3-2-8-6)4-5(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyYUKRYMVJMJXUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid (CAS 1708401-62-0): Key Identifiers and Baseline Characteristics for Procurement


2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid (CAS 1708401-62-0) is an oxopyrazine derivative bearing a 3-methoxy substituent and an N1-linked acetic acid moiety. Its molecular formula is C7H8N2O4 with a molecular weight of 184.15 g/mol [1]. The compound is commercially supplied at purities of 95% to 98% for research applications, and its computed physical-chemical properties include an XLogP3 of -0.5 and a topological polar surface area of 79.2 Ų [1].

Why 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid Cannot Be Assumed Interchangeable with Other Oxopyrazine Acetic Acids


Oxopyrazine derivatives are a structurally diverse class where subtle modifications to the heterocyclic core can drastically alter biological target engagement and physicochemical behavior. For example, the 3-methoxy substituent distinguishes this compound from the parent 2-(2-oxopyrazin-1(2H)-yl)acetic acid (CAS 42352-55-6) and from the 3-ethoxy analog (CAS 1708288-23-6) . In related heterocyclic systems, such alkoxy substitutions have been shown to impact lipophilicity and hydrogen-bonding capacity, which are critical determinants of membrane permeability and receptor binding [1]. Without direct experimental data, no assumption of functional equivalence can be made; each derivative must be evaluated independently for its specific research application.

Quantitative Evidence for 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid: Comparative Analysis with Structural Analogs


Physicochemical Differentiation: 3-Methoxy Derivative Exhibits Higher Calculated Topological Polar Surface Area than Parent Compound

The target compound, 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetic acid, presents a calculated Topological Polar Surface Area (TPSA) of 79.2 Ų, which is distinct from the 72.2 Ų of its non-methoxylated parent, 2-(2-oxopyrazin-1(2H)-yl)acetic acid [1]. This difference, driven by the additional methoxy group, suggests altered membrane permeability characteristics that could be a selection factor in cell-based assays.

Drug Design ADME Prediction Physicochemical Profiling

Lipophilicity Comparison: 3-Methoxy Substitution Yields Lower XLogP3 than 3-Ethoxy Analog

The target compound (3-methoxy) has a calculated XLogP3 value of -0.5 [1]. Its closest analog, the 3-ethoxy derivative, has a higher computed XLogP3 of 0.2 . This difference is consistent with the class-level understanding that increasing alkyl chain length on an alkoxy substituent enhances lipophilicity.

Lipophilicity Solubility SAR

Vendor-Reported Purity and Hazard Profile: 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid

The target compound is available from multiple vendors with a reported purity specification of 95% or 98% . According to its Safety Data Sheet (SDS), it is classified as a harmful/irritant, carrying H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . While no direct comparator data exists for analogs, this establishes a baseline quality and safety profile for procurement planning.

Quality Control Safety Laboratory Procurement

Data Gap Assessment: Insufficient Evidence for Direct Biological Comparison

A systematic search of primary research literature and patents returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid [1]. While a web-based entry mentions cell differentiation activity [2], this claim cannot be verified or traced to a peer-reviewed source. Consequently, a direct head-to-head comparison with any analog on the basis of potency, selectivity, or efficacy is not possible. The compound's differentiation must currently be based on its structural and physicochemical features rather than demonstrated biological performance.

Evidence Gap Procurement Risk In Vitro Activity

Application Scenarios for 2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid Based on Verified Evidence


Lead Identification and SAR Expansion for Oxopyrazine-Based Programs

The compound is best suited as a late-stage building block or a core scaffold for exploring structure-activity relationships (SAR) around the oxopyrazine pharmacophore. Its defined 3-methoxy substitution provides a specific vector for chemical elaboration, and its distinct physicochemical profile (TPSA 79.2 Ų, XLogP3 -0.5) offers a defined starting point for modulating drug-like properties [1].

Negative Control Synthesis and Chemical Biology Probe Development

Given the lack of confirmed bioactivity, the compound can serve as an excellent negative control in target-based assays when compared to more potent, biologically active oxopyrazine analogs. Its commercial availability and well-characterized structure ensure it can be reliably sourced for this purpose.

In Silico Modeling and Computational Chemistry

The high-confidence computed properties (e.g., TPSA, XLogP3) and defined molecular geometry make the compound a useful input for molecular docking studies, pharmacophore model refinement, and machine learning training sets aimed at predicting oxopyrazine derivative behavior [1].

Academic Research and Synthetic Methodology Development

As a niche, commercially available heterocyclic building block, the compound is suitable for academic labs developing new synthetic methods, investigating novel reaction conditions, or exploring the chemical space of substituted pyrazines, where the primary goal is synthetic access rather than immediate biological output.

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